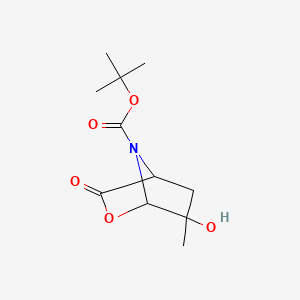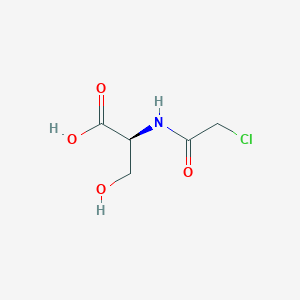
(2-chloroacetyl)-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloroacetyl)-L-serine is an organic compound that features a serine amino acid residue modified with a chloroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloroacetyl)-L-serine typically involves the reaction of L-serine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve L-serine in water.
- Add sodium hydroxide to the solution to maintain a basic pH.
- Slowly add chloroacetyl chloride to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by precipitation or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-chloroacetyl)-L-serine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to yield L-serine and chloroacetic acid.
Oxidation and Reduction: The serine residue can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., cysteine). The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Substituted serine derivatives.
Hydrolysis: L-serine and chloroacetic acid.
Oxidation and Reduction: Oxidized or reduced forms of serine.
Applications De Recherche Scientifique
(2-chloroacetyl)-L-serine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.
Biochemistry: The compound can serve as a probe to study enzyme mechanisms and protein interactions.
Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-chloroacetyl)-L-serine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying active site residues. The chloroacetyl group can react with nucleophilic amino acid residues (e.g., cysteine or lysine) in the enzyme, leading to inhibition of enzyme activity. This covalent modification can disrupt the enzyme’s function and provide insights into its catalytic mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-chloroacetyl)-D-serine: The D-enantiomer of (2-chloroacetyl)-L-serine, which may have different biological activities.
(2-chloroacetyl)-glycine: A similar compound with glycine instead of serine.
(2-chloroacetyl)-alanine: A similar compound with alanine instead of serine.
Uniqueness
This compound is unique due to the presence of the serine residue, which contains a hydroxyl group that can participate in hydrogen bonding and other interactions. This makes it a versatile building block for the synthesis of complex molecules and a valuable tool in biochemical research.
Propriétés
Formule moléculaire |
C5H8ClNO4 |
|---|---|
Poids moléculaire |
181.57 g/mol |
Nom IUPAC |
(2S)-2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)/t3-/m0/s1 |
Clé InChI |
SGCJRDDJGFXEAB-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](C(=O)O)NC(=O)CCl)O |
SMILES canonique |
C(C(C(=O)O)NC(=O)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)

![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)

![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
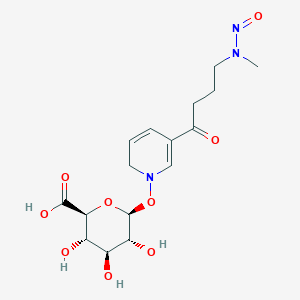

![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
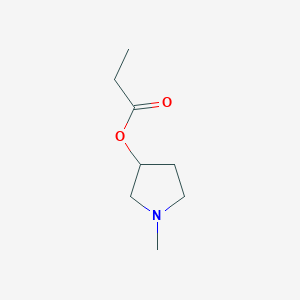
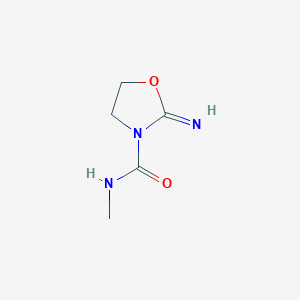
![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
